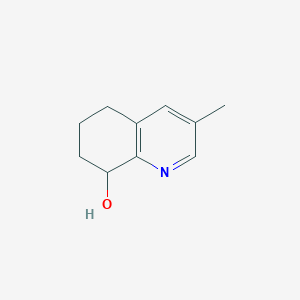

3-Methyl-5,6,7,8-tetrahydroquinolin-8-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-5,6,7,8-tetrahydroquinolin-8-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-7-5-8-3-2-4-9(12)10(8)11-6-7/h5-6,9,12H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFBPXUKVACXFAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(CCC2)O)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00493892 | |

| Record name | 3-Methyl-5,6,7,8-tetrahydroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00493892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62230-64-2 | |

| Record name | 3-Methyl-5,6,7,8-tetrahydroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00493892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization of 3 Methyl 5,6,7,8 Tetrahydroquinolin 8 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 3-Methyl-5,6,7,8-tetrahydroquinolin-8-ol in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved.

The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The structure contains protons in aromatic, aliphatic, benzylic, and carbinol environments, each with a characteristic chemical shift range. The methyl group at the C3 position and the hydroxyl group at the C8 position significantly influence the spectrum.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum is typically recorded with proton decoupling, resulting in a single peak for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and its bonding environment (e.g., aromatic, aliphatic, or attached to a heteroatom).

Predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below, based on established substituent effects on the tetrahydroquinoline scaffold.

Interactive Data Table: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | ~8.2 | Singlet | - |

| H4 | ~7.2 | Singlet | - |

| 3-CH₃ | ~2.4 | Singlet | - |

| H8 | ~4.8 | Triplet | ~6.0 |

| H5 (axial) | ~2.9 | Multiplet | - |

| H5 (equatorial) | ~2.8 | Multiplet | - |

| H7 (axial) | ~2.1 | Multiplet | - |

| H7 (equatorial) | ~1.9 | Multiplet | - |

| H6 | ~1.8 - 2.0 | Multiplet | - |

| 8-OH | Variable | Singlet (broad) | - |

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~148 |

| C3 | ~132 |

| C4 | ~128 |

| C4a | ~129 |

| C5 | ~29 |

| C6 | ~22 |

| C7 | ~31 |

| C8 | ~68 |

| C8a | ~145 |

| 3-CH₃ | ~18 |

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, various 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between H8 and the H7 protons, between H7 and H6 protons, and between H6 and H5 protons, confirming the connectivity within the saturated ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It is used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton signal at ~4.8 ppm (H8) would show a cross-peak with the carbon signal at ~68 ppm (C8).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between different parts of the molecule. Key HMBC correlations would include the correlation from the 3-CH₃ protons (~2.4 ppm) to carbons C3 (~132 ppm), C2 (~148 ppm), and C4 (~128 ppm), confirming the position of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing insights into the molecule's stereochemistry and conformation. For instance, NOESY could help determine the relative orientation of the H8 proton and the protons on the adjacent C7.

The choice of deuterated solvent can influence the chemical shifts observed in NMR spectra, particularly for protons involved in hydrogen bonding. The chemical shift of the hydroxyl proton (8-OH) is highly dependent on the solvent, temperature, and concentration.

In a non-polar, aprotic solvent like chloroform-d (CDCl₃), the -OH proton signal is typically a sharp singlet at a lower chemical shift.

In a polar, protic solvent like methanol-d₄ (CD₃OD), rapid exchange with the solvent's deuterium can lead to the disappearance of the -OH signal.

In a polar, aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆), which is a strong hydrogen bond acceptor, the -OH signal will be shifted significantly downfield and may appear as a broader peak due to hydrogen bonding with the solvent. The aromatic protons may also experience slight shifts due to changes in the solvent's polarity and aromatic solvent-induced shifts (ASIS).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. prepchem.com

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with high confidence, distinguishing it from other compounds with the same nominal mass. The molecular formula is C₁₀H₁₃NO, with a calculated exact mass that can be compared to the experimental value.

Data Table: HRMS Data

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ (C₁₀H₁₄NO⁺) | 164.1070 |

| [M]⁺• (C₁₀H₁₃NO⁺•) | 163.0992 |

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure. The fragmentation pattern of this compound is expected to be influenced by the stable aromatic pyridine (B92270) ring and the functionalized saturated ring.

Key expected fragmentation pathways include:

Loss of Water: A common fragmentation for alcohols, leading to a prominent peak at m/z [M-18]⁺.

Loss of a Methyl Radical: Cleavage of the methyl group from the pyridine ring, resulting in a fragment at m/z [M-15]⁺.

Retro-Diels-Alder (RDA) Reaction: Fragmentation of the tetrahydro- portion of the ring system can occur, leading to characteristic daughter ions.

Benzylic Cleavage: Fission of the C7-C8 or C8-C8a bonds can lead to the formation of stable ions.

Interactive Data Table: Predicted MS/MS Fragmentation

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure |

| 164.1 | 146.1 | H₂O | Ionized 3-methyl-5,6-dihydroquinoline |

| 164.1 | 149.1 | •CH₃ | Ionized 5,6,7,8-tetrahydroquinolin-8-ol |

| 164.1 | 134.1 | C₂H₅• | Fission of the saturated ring |

| 146.1 | 131.0 | •CH₃ | Loss of methyl from the [M+H-H₂O]⁺ ion |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both IR and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. These methods probe the vibrational motions of bonds, providing a unique spectral fingerprint. For this compound, these techniques are essential for confirming the presence of its key hydroxyl, amine (within the heterocyclic ring), and methyl moieties. While specific experimental spectra for this compound are not widely published, analysis can be reliably inferred from data on analogous compounds like 8-hydroxyquinoline and its derivatives. researchgate.net

Vibrational Mode Assignment of Key Functional Groups (hydroxyl, amine, methyl)

The vibrational spectrum of this compound is expected to exhibit characteristic bands corresponding to its primary functional groups. The assignment of these bands is typically achieved through comparison with known compounds and can be supported by theoretical calculations using methods like Density Functional Theory (DFT). researchgate.netnih.gov

Hydroxyl (-OH) Group: The hydroxyl group is one of the most readily identifiable functionalities. The O-H stretching vibration is expected to appear as a strong, broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹. The broadness of this peak is due to intermolecular hydrogen bonding. The C-O stretching vibration should produce a strong band in the 1050-1250 cm⁻¹ region.

Amine (N-H) Group: The tetrahydroquinoline ring contains a secondary amine. The N-H stretching vibration is anticipated in the 3300-3500 cm⁻¹ region of the IR spectrum. This peak is generally sharper than the O-H band. The N-H bending vibration typically appears around 1550-1650 cm⁻¹.

Methyl (-CH₃) Group: The presence of the methyl group at the C3 position will give rise to characteristic C-H vibrations. The asymmetric and symmetric stretching vibrations are expected in the 2950-2975 cm⁻¹ and 2865-2885 cm⁻¹ ranges, respectively. Asymmetric and symmetric bending (scissoring) vibrations are typically observed near 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

Aromatic Ring: The pyridine part of the quinoline (B57606) system will show C=C and C=N stretching vibrations in the 1450-1620 cm⁻¹ region. C-H stretching vibrations from the aromatic ring are expected just above 3000 cm⁻¹.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 | Strong, Broad |

| Hydroxyl (-OH) | C-O Stretch | 1050-1250 | Strong |

| Amine (N-H) | N-H Stretch | 3300-3500 | Medium, Sharp |

| Methyl (-CH₃) | C-H Asymmetric Stretch | ~2960 | Medium |

| Methyl (-CH₃) | C-H Symmetric Stretch | ~2870 | Medium |

| Aromatic C=C/C=N | Ring Stretch | 1450-1620 | Medium-Strong |

Conformational Analysis using Vibrational Spectroscopy

The non-aromatic, saturated portion of the this compound molecule is flexible, allowing for different spatial arrangements or conformations. Vibrational spectroscopy can be used to study these conformational isomers (conformers), as different arrangements can lead to subtle shifts in vibrational frequencies. iu.edu.sa By analyzing the spectra, potentially at varying temperatures, researchers can identify the most stable conformer and study the energy barriers between different rotational states. iu.edu.sa For instance, the orientation of the hydroxyl group relative to the rest of the ring system can be investigated by observing changes in the O-H stretching frequency, which is sensitive to the local electronic environment and intramolecular interactions. Computational methods are often employed alongside experimental data to model the different possible conformers and predict their corresponding vibrational spectra, aiding in the assignment of the experimentally observed bands to specific molecular geometries. iu.edu.sa

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. The spectrum is characterized by the wavelength of maximum absorbance (λmax), which corresponds to the energy required to promote an electron from a lower energy orbital (like a π or n orbital) to a higher energy empty orbital (like a π* orbital).

For this compound, the UV-Vis spectrum is dominated by the electronic transitions within the aromatic pyridine ring system. The presence of the hydroxyl and methyl substituents, as well as the saturated ring, will influence the precise location and intensity of these absorption bands. Typically, quinoline and its derivatives exhibit multiple absorption bands corresponding to π → π* transitions. The spectrum is expected to show strong absorption bands in the UV region, likely between 200 and 350 nm. The exact λmax values would depend on the solvent used due to solvatochromic effects.

Table 2: Expected UV-Vis Absorption Maxima

| Electronic Transition | Expected λmax Range (nm) | Associated Chromophore |

|---|---|---|

| π → π | 220-280 | Pyridine Ring |

| π → π | 280-350 | Pyridine Ring |

| n → π* | >300 | Nitrogen lone pair |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for separating the target compound from reaction byproducts and for assessing its purity. For chiral molecules like this compound (which has a stereocenter at the C8 position), chiral chromatography is essential for separating enantiomers and determining enantiomeric excess.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

HPLC is a primary technique for determining the purity of non-volatile organic compounds. A sample is passed through a column packed with a stationary phase, and separation occurs based on the differential partitioning of components between the stationary phase and a liquid mobile phase. For purity analysis of this compound, a reversed-phase column (such as a C18 column) would typically be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. semanticscholar.org A UV detector would monitor the column effluent, and the purity is calculated from the relative area of the product peak in the resulting chromatogram.

Given the chiral center at C8, determining the enantiomeric excess (% ee) is critical. This is accomplished using chiral HPLC, which employs a chiral stationary phase (CSP). For related tetrahydroquinoline compounds, columns such as the Daicel AD-RH have been successfully used to separate enantiomers. nih.gov The choice of mobile phase is crucial for achieving baseline separation of the two enantiomer peaks, allowing for accurate quantification of each. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is best suited for compounds that are volatile and thermally stable. While this compound itself may have limited volatility due to its polar hydroxyl group and hydrogen bonding, it can be analyzed by GC-MS after conversion to a more volatile derivative.

A common derivatization strategy for alcohols and amines is silylation, where the active hydrogen is replaced by a trimethylsilyl (TMS) group. This process increases the volatility and thermal stability of the compound, making it amenable to GC analysis. The derivatized sample is then injected into the GC, where it is separated from any impurities. The separated components then enter the mass spectrometer, which provides a mass spectrum for each component. The mass spectrum shows the molecular ion peak (corresponding to the mass of the derivatized molecule) and a characteristic fragmentation pattern that can be used to confirm the structure of the compound. researchgate.net

Computational Chemistry and Theoretical Investigations of 3 Methyl 5,6,7,8 Tetrahydroquinolin 8 Ol

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Docking studies on various tetrahydroquinoline derivatives have been instrumental in predicting their potential as therapeutic agents by estimating their binding affinity for specific protein targets. The binding affinity is often expressed as a docking score or binding free energy, typically in kcal/mol, where a more negative value indicates a stronger predicted interaction.

For instance, in silico studies of tetrahydroquinoline derivatives targeting the G Protein-coupled Estrogen Receptor (GPER), a receptor implicated in breast cancer, have been performed to explore their binding modes and predict their efficacy. These studies compare the binding properties of novel tetrahydroquinoline compounds to known ligands, providing a computational basis for selecting promising candidates for further experimental assays nih.gov. Similarly, docking studies on other series of tetrahydroquinoline derivatives against various microbial, cancer, and inflammatory protein receptors have shown strong binding interactions, highlighting the therapeutic potential of this chemical scaffold.

Table 1: Predicted Binding Affinities of Tetrahydroquinoline Derivatives for Various Protein Targets

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Tetrahydroquinoline Derivative | G Protein-coupled Estrogen Receptor (GPER) | Values comparable to known ligands G1 and G1PABA nih.gov |

| 2-methoxy-4-(3-methyl-2-phenyl-1,2,3,4-tetrahydroquinolin-4-yl)phenol derivative | Microbial Protein | -32.9844 nih.gov |

Note: The data presented is for structurally related tetrahydroquinoline derivatives, not 3-Methyl-5,6,7,8-tetrahydroquinolin-8-ol itself.

A crucial outcome of molecular docking is the identification of specific amino acid residues within the protein's active site that are key to the ligand's binding. These interactions, which can include hydrogen bonds, hydrophobic interactions, and π-π stacking, anchor the ligand in the binding pocket.

Studies on tetrahydroquinoline analogues have successfully identified these critical interactions. For example, the docking of certain derivatives into a microbial protein receptor revealed the formation of five hydrogen bonds with the amino acids Arg155, Gln124, and Leu122 nih.gov. In another study involving different heterocyclic systems with structural similarities, interactions with residues such as Phe31 were identified as crucial, driving π-π stacking between the compound's aromatic ring and the residue. These detailed interaction maps are vital for understanding the structure-activity relationship (SAR) and for the rational design of more potent and selective inhibitors.

Table 2: Key Active Site Residue Interactions for Tetrahydroquinoline Analogues

| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| 2-methoxy-4-(3-methyl-2-phenyl-1,2,3,4-tetrahydroquinolin-4-yl)phenol derivative | Microbial Protein | Arg155, Gln124, Leu122 | Hydrogen Bonds nih.gov |

| 2-methoxy-4-(3-methyl-2-phenyl-1,2,3,4-tetrahydroquinolin-4-yl)phenol derivative | Cholesterol Esterase Protein | Not specified | Hydrogen Bonds nih.gov |

Note: The data presented is for structurally related tetrahydroquinoline derivatives to illustrate the types of interactions observed.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations provide valuable insights into the stability of protein-ligand complexes and the dynamic nature of their interactions, offering a more realistic representation than static docking models.

MD simulations are employed to assess the conformational stability of a ligand once it is bound to its target protein. A key metric used for this assessment is the Root-Mean-Square Deviation (RMSD) of the atomic positions over the course of the simulation. A stable RMSD value over time suggests that the ligand-protein complex has reached a stable equilibrium and that the binding pose predicted by docking is likely reliable. For example, MD simulations performed on tetrahydroquinoline derivatives bound to the GPER receptor help to confirm the stability of the docked conformation within the binding site nih.gov. Such simulations typically run for nanoseconds to observe the system's behavior in a simulated physiological environment nih.gov.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules. These calculations provide fundamental insights that complement the molecular mechanics-based approaches of docking and MD simulations.

For tetrahydroquinoline derivatives, DFT calculations have been used to understand their intrinsic molecular properties. Studies on compounds like 6-methyl-1,2,3,4-tetrahydroquinoline have utilized DFT with the B3LYP/6-311+G(**) basis set to perform full structure optimization and interpret vibrational spectra (FTIR and Raman) nih.gov. Furthermore, DFT calculations are used to determine key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) researchgate.net. The HOMO-LUMO energy gap is a critical parameter that helps to characterize the chemical reactivity and kinetic stability of a molecule, indicating that charge transfer can occur within the molecule, which is essential for its interaction with biological targets researchgate.netphyschemres.org. These quantum mechanical insights are valuable for developing Quantitative Structure-Activity Relationship (QSAR) models and for refining the parameters used in molecular mechanics force fields unesp.br.

Electronic Structure and Reactivity Descriptors

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are central to understanding the electronic properties of molecules like this compound. researchgate.netscirp.orgscispace.com These studies typically begin with the optimization of the molecule's geometry to find its most stable three-dimensional structure. scispace.com

From the optimized structure, a variety of electronic properties and reactivity descriptors can be calculated:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It helps in identifying electron-rich regions (nucleophilic centers) and electron-poor regions (electrophilic centers), which are indicative of potential sites for chemical reactions. scispace.com

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η) and Softness (S): Measures of the molecule's resistance to change in its electron distribution.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. researchgate.net

Local Reactivity Descriptors (Fukui Functions): These descriptors are used to identify the most reactive atomic sites within the molecule for nucleophilic, electrophilic, and radical attacks. scispace.com

For a molecule like this compound, these calculations would reveal how the methyl and hydroxyl substituents influence the electron distribution and reactivity of the tetrahydroquinoline core.

Conformational Analysis and Energy Landscapes

The non-aromatic portion of this compound is a substituted cyclohexane ring, which can exist in various conformations, most notably the "chair" and "boat" forms. The chair conformation is generally more stable. utdallas.edu The presence of substituents—the methyl group at position 3, the hydroxyl group at position 8, and the fusion of the pyridine (B92270) ring—complicates the conformational landscape.

Substituents on a cyclohexane-like ring can occupy either axial or equatorial positions. The relative stability of these conformers is determined by steric interactions. libretexts.orglibretexts.org Specifically, 1,3-diaxial interactions, which are steric clashes between an axial substituent and other axial atoms on the same side of the ring, can significantly destabilize a conformation. libretexts.orglibretexts.org

A thorough conformational analysis of this compound would involve:

Identifying all possible stereoisomers (enantiomers and diastereomers) due to the chiral centers.

For each stereoisomer, performing a systematic search of the potential energy surface to identify all stable conformers.

Calculating the relative energies of these conformers to determine their populations at equilibrium. This allows for the identification of the most stable, or "global minimum," conformation. youtube.comopenstax.org

This analysis is critical as the biological activity and spectroscopic properties of a molecule are often dictated by its preferred three-dimensional shape.

Spectroscopic Property Predictions (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict spectroscopic data with a reasonable degree of accuracy, which is invaluable for confirming the structure of a synthesized compound.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. youtube.com The GIAO (Gauge-Including Atomic Orbital) method is frequently used for this purpose. youtube.com By calculating the magnetic shielding tensors for each nucleus in the molecule, one can predict the chemical shifts. These predicted spectra can then be compared with experimental data to aid in structure elucidation and assignment of signals. youtube.com

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) or Raman spectrum. researchgate.net By analyzing the vibrational modes, each calculated frequency can be assigned to a specific type of molecular motion, such as the stretching or bending of bonds. This can be particularly useful for identifying characteristic functional groups within the molecule. researchgate.net

For this compound, these predictions would provide a theoretical fingerprint that could be matched against experimental spectra to confirm its identity.

Structure-Activity Relationship (SAR) Studies based on Computational Insights

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. Computational methods have become indispensable in this field, enabling the rational design of more potent and selective molecules. mdpi.com

Rational Design of Derivatives for Targeted Research

Computational insights into the structure and electronic properties of a lead compound like this compound can guide the design of new derivatives with improved properties. nih.gov This process often involves:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the biological activity of a series of compounds with their physicochemical properties or calculated molecular descriptors. unesp.brredalyc.orgmdpi.com By developing a robust QSAR model for a class of tetrahydroquinoline derivatives, researchers can predict the activity of new, unsynthesized compounds. unesp.brredalyc.orgmdpi.com

Molecular Docking: If the biological target of the tetrahydroquinoline derivatives is known (e.g., a specific enzyme or receptor), molecular docking can be used to predict how these molecules bind to the target's active site. nih.govnih.gov This allows researchers to visualize the interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions. nih.gov

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to be active at a specific biological target. This model can then be used as a template to design new molecules that fit these requirements.

Based on the insights from these methods, new derivatives of this compound could be designed by modifying its structure—for example, by adding or changing substituents on the rings—to enhance its binding affinity for a particular target or to improve its pharmacokinetic properties. mdpi.comresearchgate.netmdpi.com

Correlation of Computational Predictions with Experimental Data

A crucial aspect of computational chemistry is the validation of theoretical predictions against experimental results. For tetrahydroquinoline derivatives, this involves:

Comparing Predicted vs. Experimental Activity: The biological activities predicted by QSAR models or docking scores for newly designed compounds are compared with their experimentally measured activities (e.g., IC₅₀ values from in vitro assays). mdpi.com A strong correlation between the predicted and experimental values indicates the reliability of the computational model. mdpi.com

Structural and Spectroscopic Confirmation: As mentioned earlier, predicted NMR and IR spectra can be compared with experimental data to confirm the chemical structure of the synthesized compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of a ligand-protein complex over time, helping to assess the stability of the interactions predicted by molecular docking. mdpi.comresearchgate.net

Through this iterative cycle of computational design, chemical synthesis, experimental testing, and correlation analysis, researchers can refine their understanding of the SAR for tetrahydroquinoline derivatives and rationally develop new compounds for targeted research applications. nih.govsemanticscholar.org

Future Directions and Emerging Research Avenues for 3 Methyl 5,6,7,8 Tetrahydroquinolin 8 Ol

Development of Novel and Sustainable Synthetic Routes

Future synthetic research will prioritize the development of environmentally benign and efficient methods for producing 3-Methyl-5,6,7,8-tetrahydroquinolin-8-ol and its analogs. This involves a departure from classical synthetic methods towards greener and more technologically advanced platforms.

The principles of green chemistry are becoming increasingly integral to synthetic planning. For tetrahydroquinolines, this includes the use of alternative solvents, catalysts, and energy sources.

Biocatalysis: Enzymes offer high selectivity and operate under mild conditions, reducing energy consumption and hazardous waste. Future research could explore the use of enzymes for the asymmetric synthesis of this compound. For instance, lipases have been successfully used for the kinetic resolution of the parent compound, 5,6,7,8-tetrahydroquinolin-8-ol nih.gov. Similarly, amine oxidases could be employed in deracemization processes to obtain enantiopure forms of related tetrahydroquinolines, a strategy that combines chemical synthesis with biocatalytic resolution. whiterose.ac.ukacs.org Norcoclaurine synthase (NCS), a Pictet-Spenglerase, represents another avenue, offering an enzymatic route to tetrahydroisoquinoline alkaloids that could potentially be engineered or adapted for tetrahydroquinoline synthesis. nih.gov

Greener Reaction Conditions: The Povarov reaction, a powerful tool for constructing the tetrahydroquinoline core, is a key target for green innovation. bohrium.com Future syntheses of this compound could adapt methodologies that utilize deep eutectic solvents, solvent-free conditions, or microwave assistance to reduce reliance on volatile organic solvents and decrease reaction times. acs.org Using renewable starting materials, such as essential oils, in these multicomponent reactions further aligns with green chemistry principles. acs.org

| Green Approach | Potential Application in Synthesis | Key Advantages |

| Biocatalysis | Enantioselective synthesis using lipases, amine oxidases, or engineered synthases. | High stereoselectivity, mild reaction conditions (aqueous media, room temp), reduced waste. |

| Alternative Solvents | Use of deep eutectic solvents or water as the reaction medium. | Low toxicity, often biodegradable, enhanced reaction rates. |

| Energy Efficiency | Microwave-assisted or mechanochemical Povarov reactions. nih.gov | Drastically reduced reaction times, improved energy efficiency, solvent-free possibilities. |

| Renewable Feedstocks | Employing bio-derived aldehydes or anilines in multicomponent reactions. | Reduced reliance on fossil fuels, improved sustainability profile. |

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. For the synthesis of this compound, particularly on a larger scale, continuous manufacturing represents a transformative future direction.

This approach allows for the safe handling of hazardous reagents and intermediates by minimizing the reaction volume at any given time. Furthermore, precise control over parameters like temperature, pressure, and residence time can lead to higher yields and purities, reducing the need for extensive downstream purification. Integrating multiple synthetic steps into a continuous, automated sequence (telescoping) can dramatically improve efficiency and reduce the manufacturing footprint.

Advanced Spectroscopic and Imaging Techniques for Real-time Analysis

To optimize and control the synthesis of this compound, especially in continuous flow systems, real-time analytical methods are crucial. Process Analytical Technology (PAT) is a framework for designing and controlling manufacturing processes through timely measurements of critical quality attributes. certech.be

Future research will focus on integrating in-line and on-line spectroscopic tools to monitor reaction kinetics, intermediate formation, and product purity in real time.

FTIR and Raman Spectroscopy: These techniques are powerful for monitoring the concentration of reactants, intermediates, and products directly within the reaction stream without the need for sampling. americanpharmaceuticalreview.com This provides immediate feedback for process control, ensuring consistent product quality. americanpharmaceuticalreview.com

Mass Spectrometry: On-line mass spectrometry can be coupled with flow reactors to provide detailed information about reaction pathways and byproduct formation, accelerating process understanding and optimization. dntb.gov.ua

The integration of these PAT tools enables the creation of automated systems that can self-optimize, adjusting reaction conditions in real time to maintain optimal performance and ensure the final product meets all quality specifications. certech.bedntb.gov.ua

Integration of Machine Learning and AI in Compound Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis and drug discovery. For this compound, these computational tools offer several promising research avenues.

Retrosynthesis Prediction: ML models, often based on neural network architectures like transformers, can predict viable synthetic routes for complex molecules. rsc.orgmdpi.com By training on vast databases of known reactions, these tools can propose novel and efficient pathways to this compound and its derivatives, potentially uncovering more economical or sustainable routes that a human chemist might overlook. rsc.orgacs.orgresearchgate.net

Reaction Outcome and Yield Prediction: AI can predict the most likely product of a given set of reactants and reagents, as well as forecast the reaction yield. This capability is invaluable for optimizing reaction conditions and screening potential synthetic strategies in silico, saving time and resources.

Designing Novel Derivatives: Machine learning models can be used to predict the biological activity or material properties of novel quinoline (B57606) derivatives. researchgate.net By learning from the structure-activity relationships of existing compounds, AI can suggest new modifications to the this compound scaffold to enhance a desired property, guiding synthetic efforts toward the most promising candidates.

| AI/ML Application | Future Direction for this compound | Potential Impact |

| Retrosynthesis | Proposing novel, efficient, and sustainable synthetic pathways. rsc.orgresearchgate.net | Accelerates synthesis planning; reduces development costs. |

| Reaction Prediction | Optimizing reaction conditions and predicting potential byproducts. | Improves reaction yields and purity; minimizes failed experiments. |

| Compound Design | Designing new analogs with enhanced biological activity or material properties. | Focuses synthetic efforts on high-potential targets. |

Exploration of New Chemical Transformations and Reactivity Patterns

While the tetrahydroquinoline core is well-established, there remains significant scope for exploring novel chemical transformations of this compound. Future research will likely focus on leveraging modern synthetic methods to functionalize the molecule in previously inaccessible ways.

A particularly promising area is the C-H activation of the tetrahydroquinoline scaffold. nih.gov Transition metal-catalyzed reactions that can selectively functionalize C-H bonds on either the aromatic or the saturated ring would provide a highly atom-economical way to introduce new substituents. researchgate.netmdpi.com For example, developing methods for the direct C-H arylation, alkylation, or alkenylation of the benzene portion of the molecule would open up vast new chemical space for creating derivatives with novel properties. mdpi.comacs.org Similarly, functionalization of the C-H bonds in the saturated ring could lead to new stereochemical complexity and molecular architectures.

Expansion of Mechanistic Studies in Chemical Biology

The tetrahydroquinoline and related tetrahydroisoquinoline scaffolds are present in numerous compounds with a wide array of biological activities, including antitumor, anti-inflammatory, and antiviral properties. nih.govnih.govdntb.gov.uanuph.edu.uaresearchgate.net A critical future direction is to move beyond simply synthesizing new analogs of this compound and to deeply investigate their mechanisms of action in biological systems.

This involves:

Target Identification: Using chemical proteomics and other advanced techniques to identify the specific proteins or cellular pathways that this compound and its derivatives interact with.

Structure-Activity Relationship (SAR) Studies: Systematically synthesizing derivatives and evaluating how specific structural modifications impact biological activity. This data is crucial for understanding the molecular interactions that drive the compound's effects and for designing more potent and selective agents. nuph.edu.ua

Biophysical and Structural Studies: Employing techniques like X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its biological target. This provides invaluable insight into the precise mechanism of action and can guide rational drug design.

By expanding these mechanistic studies, researchers can fully elucidate the therapeutic potential of the this compound scaffold and pave the way for its development in various biomedical applications.

Investigation of Novel Applications in Materials and Catalysis

The unique structural characteristics of this compound, featuring a fused heterocyclic ring system, a hydroxyl group, and a methyl substituent, position it as a compound of interest for emerging research in materials science and catalysis. While direct and extensive research on this specific molecule is nascent, investigations into structurally related quinoline and tetrahydroquinoline derivatives provide a strong foundation for exploring its potential in these advanced applications. The primary areas of investigation focus on its role as a ligand in the formation of metal complexes for catalysis and as a building block for novel functional materials.

The core structure of this compound makes it a promising candidate for the development of novel materials. The nitrogen atom in the quinoline ring and the hydroxyl group can both act as coordination sites for metal ions, paving the way for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials are renowned for their high porosity, large surface areas, and tunable structures, making them suitable for applications in gas storage, separation, and sensing. The introduction of the methyl group and the tetrahydroquinoline backbone can influence the resulting material's pore size, stability, and selectivity.

In the realm of catalysis, the future direction points towards the utilization of this compound as a versatile ligand for the development of new catalysts. The ability of the hydroxyl and quinoline nitrogen to chelate with transition metals is a key feature. Research on other methyl-substituted 8-hydroxyquinolines has shown that their metal complexes can exhibit significant catalytic activity. For instance, vanadium (IV) complexes with methyl-substituted 8-hydroxyquinolines have demonstrated high catalytic activity in the oxidation of hydrocarbons. mdpi.com This suggests that metal complexes of this compound could also be effective catalysts for various organic transformations.

Furthermore, the chiral center at the C8 position (bearing the hydroxyl group) opens up possibilities for its use in asymmetric catalysis. Derivatives of 8-amino-5,6,7,8-tetrahydroquinoline, which share the same core structure, have been successfully employed as chiral ligands in metal catalysts for asymmetric transfer hydrogenation reactions. nih.gov This precedent strongly suggests that enantiomerically pure forms of this compound could serve as valuable ligands for a range of asymmetric catalytic processes, leading to the synthesis of enantiomerically enriched fine chemicals and pharmaceuticals.

The table below summarizes the potential applications of this compound in materials and catalysis based on research on analogous compounds.

| Area of Application | Potential Role of this compound | Relevant Research on Analogous Compounds |

| Materials Science | Building block for Metal-Organic Frameworks (MOFs) and coordination polymers. | Quinoline derivatives are utilized in the development of smart materials and electronics. |

| Catalysis | Ligand for transition metal catalysts in oxidation reactions. | Vanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines show high catalytic activity in hydrocarbon oxidation. mdpi.com |

| Asymmetric Catalysis | Chiral ligand for metal-catalyzed asymmetric synthesis. | Chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives are effective ligands in asymmetric transfer hydrogenation. nih.gov |

Future research will likely focus on the synthesis and characterization of metal complexes of this compound and the evaluation of their catalytic performance in various organic reactions. Additionally, the design and synthesis of novel MOFs and other materials incorporating this compound as a structural component will be a significant area of exploration. The findings from these studies will be crucial in unlocking the full potential of this compound in the development of advanced materials and catalytic systems.

Q & A

Q. What are the key synthetic methodologies for preparing 3-Methyl-5,6,7,8-tetrahydroquinolin-8-ol, and how are intermediates purified?

The synthesis of this compound derivatives typically involves asymmetric reduction or functionalization of tetrahydroquinoline precursors. For example, enantiomerically pure forms are synthesized using chiral catalysts or resolved via column chromatography with solvents like hexane, triethylamine, and ethyl acetate (e.g., 79% yield achieved after purification) . Intermediate purification often employs column chromatography, with solvent ratios optimized to isolate stereoisomers .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

Structural elucidation relies on:

- NMR spectroscopy : Proton environments (e.g., δ = 8.45–8.44 ppm for aromatic protons) and coupling constants (e.g., J = 7.0 Hz for stereochemical assignments) confirm regiochemistry and stereochemistry .

- X-ray crystallography : Resolves bond angles (e.g., Cl1–C1–N1 = 116.2°) and torsional parameters critical for conformational analysis .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 150 [M+H]⁺) validate molecular weight and fragmentation patterns .

Q. What are the primary research applications of this compound in academic settings?

- Ligand design : The hydroxyl and methyl groups enable coordination to transition metals (e.g., Ir, Sn), forming stable complexes for asymmetric catalysis, such as hydrogenation of α,β-unsaturated esters .

- Enzyme inhibition studies : Structural analogs (e.g., 8-hydroxyjulolidine derivatives) mimic bioactive molecules, aiding investigations into receptor binding and enzymatic activity .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for high enantiomeric excess (ee)?

Asymmetric synthesis strategies include:

- Chiral auxiliary approaches : Use of (S)-configured precursors (e.g., (S)-THQ-amine dihydrochloride) to control stereochemistry during ring formation .

- Catalytic asymmetric hydrogenation : Iridium complexes with P,N-ligands achieve high ee (e.g., >95%) by modulating steric and electronic environments .

- Chromatographic resolution : Chiral stationary phases separate enantiomers post-synthesis, with purity validated via HPLC .

Q. What experimental challenges arise in studying metal coordination complexes of this compound?

Key challenges include:

- Solubility constraints : Hydrophobic tetrahydroquinoline cores require polar aprotic solvents (e.g., DMF, acetonitrile) for complexation .

- Ligand lability : Steric hindrance from the methyl group may reduce binding stability, necessitating low-temperature reaction conditions .

- Characterization of weak interactions : Advanced techniques like XANES or DFT modeling are needed to resolve metal-ligand bonding in low-symmetry complexes .

Q. How do contradictory data on logP and solubility impact pharmacokinetic modeling?

Discrepancies in logP values (e.g., 2.091 via Crippen method vs. experimental measurements) arise from differing computational models. Researchers must:

Q. What strategies address discrepancies in purity assessments during synthesis?

- Batch-to-batch variability : Use orthogonal methods (e.g., NMR, LC-MS) to detect trace impurities, especially in >97% pure commercial samples .

- Standardized protocols : Adopt USP/PhEur guidelines for quantitative analysis of residual solvents or byproducts .

- Collaborative validation : Cross-laboratory reproducibility studies mitigate instrument-specific biases .

Methodological Considerations

Q. How can researchers design experiments to evaluate the compound’s stability under varying conditions?

- Thermogravimetric analysis (TGA) : Measures decomposition temperatures (e.g., m.p. 67–68°C) .

- Light and temperature stress tests : Accelerated degradation studies under UV light or elevated temperatures (e.g., 40°C) assess photostability and thermal resilience .

- pH-dependent stability : Monitor structural integrity via UV-Vis spectroscopy across pH 2–10 .

Q. What computational tools are recommended for predicting biological activity?

- Molecular docking : Software like AutoDock Vina models interactions with enzyme active sites (e.g., cytochrome P450 isoforms) .

- QSAR models : Correlate substituent effects (e.g., methyl vs. bromo groups) with bioactivity using descriptors like molar volume (mcvol = 150.31 ml/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.